molecular formula C17H21BrClNO2 B137694 5-Bromo-4-chloro-1H-indol-3-yl nonanoate CAS No. 133950-77-3

5-Bromo-4-chloro-1H-indol-3-yl nonanoate

Cat. No. B137694
CAS RN: 133950-77-3
M. Wt: 386.7 g/mol
InChI Key: WLSCZNTXZOTUFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-indole derivatives is a topic of interest in several papers. For instance, an improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, was developed using a novel one-pot procedure with triethyl silane . Another paper describes the condensation reaction of 5-b

Scientific Research Applications

Synthesis and Biological Activity

  • 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is involved in the synthesis of novel indole-based compounds with potential applications in medicinal chemistry. For instance, the synthesis of hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has been explored, showing potent urease inhibitory potential. Such compounds are considered valuable in drug designing programs due to their inhibitory kinetics and low cytotoxicity towards cell membranes (Nazir et al., 2018).

Antimicrobial, Antiinflammatory, and Antiproliferative Properties

  • Derivatives of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities. Such compounds have shown significant effects against various pathogens, highlighting their potential in the development of novel therapeutic agents (Narayana et al., 2009).

Anticancer Applications

  • Compounds synthesized from 5-Bromo-4-chloro-1H-indol-3-yl nonanoate derivatives have been evaluated for their anticancer properties. For example, their impact on chemoresistant cancer cells and tumors, particularly in disrupting the microtubule cytoskeleton of cancer cells at low concentrations, signifies their potential as anti-cancer agents (Mahal et al., 2016).

Antimicrobial Activity

  • New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, structurally related to 5-Bromo-4-chloro-1H-indol-3-yl nonanoate, have demonstrated high antibacterial activity, suggesting their relevance in developing antimicrobial drugs (Mageed et al., 2021).

Applications in Microbial Identification

  • A derivative of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate has been used in the development of a new chromogenic compound for the rapid and specific identification of Escherichia coli, illustrating its utility in microbiological analysis (Watkins et al., 1988).

Safety and Hazards

The compound is light sensitive and incompatible with oxidizing agents and heat .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including protein dephosphorylation .

Mode of Action

5-Bromo-4-chloro-1H-indol-3-yl nonanoate interacts with its target, alkaline phosphatase, by serving as a chromogenic substrate . When this compound is metabolized by the enzyme, it undergoes a color change, which can be detected using colorimetric methods . This property makes it useful in various biological assays and research applications .

Biochemical Pathways

The compound is involved in the phosphatase assay pathway . When metabolized by alkaline phosphatase, it is converted into a yellow compound . This reaction can be easily measured spectrophotometrically or fluorometrically, providing a convenient method for studying signal transduction pathways .

Result of Action

The primary result of the action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is the production of a color change . This color change, which occurs when the compound is metabolized by alkaline phosphatase, can be used to detect the activity of this enzyme . This makes it a valuable tool in various research applications, including the study of enzyme kinetics and the detection of alkaline phosphatase activity in different biological samples .

Action Environment

The action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the biological sample Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH.

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-15(21)22-14-11-20-13-10-9-12(18)17(19)16(13)14/h9-11,20H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSCZNTXZOTUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564414
Record name 5-Bromo-4-chloro-1H-indol-3-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-1H-indol-3-yl nonanoate

CAS RN

133950-77-3
Record name 5-Bromo-4-chloro-1H-indol-3-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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